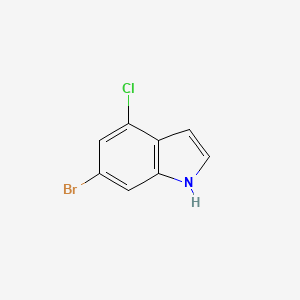

6-Bromo-4-chloro-1H-indole

描述

Significance of Indole (B1671886) Derivatives in Organic and Medicinal Chemistry

Indole and its derivatives are integral to numerous natural products and synthetic molecules, exhibiting a wide spectrum of biological activities. nih.govchemrevlett.com This versatile scaffold is found in essential amino acids like tryptophan, neurotransmitters such as serotonin (B10506) and melatonin, and a plethora of alkaloids. nih.govirjmets.com In medicinal chemistry, the indole core is a key component in many FDA-approved drugs, including the anti-inflammatory drug indomethacin, the anti-cancer agents vincristine (B1662923) and vinblastine, and the antihypertensive reserpine. mdpi.comopenmedicinalchemistryjournal.combenthamscience.com The electron-rich nature of the indole ring makes it highly susceptible to electrophilic substitution, allowing for diverse functionalization and the creation of extensive compound libraries for drug discovery. irjmets.combhu.ac.in The structural versatility of the indole scaffold enables it to interact with a multitude of biological receptors and enzymes, making it a highly sought-after framework in the design of novel therapeutic agents. mdpi.commdpi.com

Overview of Halogenated Indoles in Pharmaceutical and Chemical Research

The introduction of halogen atoms onto the indole ring profoundly influences the molecule's physicochemical properties and biological activity. nih.gov Halogenation can enhance lipophilicity, improve metabolic stability, and introduce new binding interactions with biological targets. nih.gov Brominated indoles, in particular, are frequently found in marine natural products and often exhibit potent pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.gov The presence of both bromine and chlorine atoms in 6-Bromo-4-chloro-1H-indole suggests a unique electronic and steric profile that can be exploited in the design of specialized chemical probes and drug candidates. google.com The carbon-halogen bonds also serve as versatile handles for further synthetic transformations, such as cross-coupling reactions, enabling the construction of more complex molecular architectures. chemrevlett.com

Historical Context of Indole Synthesis and Derivatives

The journey of indole chemistry began in 1866 when Adolf von Baeyer synthesized indole from oxindole. wikipedia.org A pivotal moment in indole synthesis was the development of the Fischer indole synthesis in 1883 by Emil Fischer, a method that remains widely used today for preparing a variety of substituted indoles. wikipedia.orgbyjus.com Over the years, numerous other synthetic methodologies have been developed, including the Baeyer-Emmerling, Bischler-Mohlau, and Leimgruber-Batcho syntheses, each offering different routes to access diverse indole derivatives. irjmets.com These classical methods, along with modern advancements in catalysis and reaction conditions, have provided chemists with a powerful toolkit to construct a vast range of indole-based molecules. openmedicinalchemistryjournal.comsci-hub.se

Current Research Landscape of this compound

Current research on this compound primarily focuses on its utility as a key intermediate in organic synthesis. chemicalbook.com Its unique substitution pattern makes it a valuable building block for the creation of more complex molecules with potential applications in medicinal chemistry and materials science. google.comchemicalbook.com While specific biological activities of this compound itself are not extensively documented in publicly available literature, its role as a precursor to other functionalized indoles is of significant interest. For instance, it can be used in the synthesis of various indole derivatives with potential therapeutic applications. google.com The compound is commercially available from several chemical suppliers, indicating its demand in the research community. chemicalbook.comguidechem.combldpharm.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 885519-01-7 | chemicalbook.comguidechem.com |

| Molecular Formula | C8H5BrClN | guidechem.com |

| Molecular Weight | 230.49 g/mol | guidechem.comnih.gov |

| Canonical SMILES | C1=CNC2=C1C(=CC(=C2)Br)Cl | guidechem.com |

| InChI | InChI=1S/C8H5BrClN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H | guidechem.com |

| InChIKey | JSFRDTNSPFYYTQ-UHFFFAOYSA-N | guidechem.com |

| Predicted pKa | 15.17±0.30 | guidechem.com |

| Predicted Solubility | Almost insoluble (0.083 g/L at 25°C) | guidechem.com |

Structure

3D Structure

属性

IUPAC Name |

6-bromo-4-chloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFRDTNSPFYYTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646164 | |

| Record name | 6-Bromo-4-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-01-7 | |

| Record name | 6-Bromo-4-chloro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 6 Bromo 4 Chloro 1h Indole

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the 6-bromo-4-chloro-1H-indole scaffold in a limited number of steps, often by forming the indole (B1671886) ring system with the desired halogen substituents already in place or introduced concurrently.

Regioselective Halogenation Reactions

Regioselective halogenation of an indole precursor is a common strategy. For instance, the direct halogenation of 4-chloro-1H-indole can be employed. The challenge lies in controlling the position of the incoming bromine atom to favor the 6-position. Flavin-dependent halogenases, for example, are known for their ability to catalyze the regioselective halogenation of aromatic compounds, including indoles. nih.gov While traditional chemical methods often yield a mixture of isomers, biocatalytic approaches can offer high selectivity. nih.gov The use of a directing group on the indole nitrogen, such as a pyrimidyl group, can facilitate regioselective chlorination at the C-2 position, although this specific example does not directly yield the desired 6-bromo-4-chloro isomer. rsc.org

Another approach involves the use of hypervalent iodine reagents. For example, Phenyliodine(III) diacetate (PIDA) in the presence of a halide source can promote the regioselective halogenation of certain heterocyclic systems under mild conditions. acs.org While not specifically detailed for this compound, this methodology has been successfully applied to the C3-H regioselective halogenation of 4-quinolones. acs.org

| Reagent/Catalyst | Substrate | Position of Halogenation | Reference |

| Flavin-dependent halogenase | Tryptophan | 6-position | nih.gov |

| Phenyliodine(III) diacetate (PIDA)/KCl | 4-Quinolone | 3-position | acs.org |

| Copper(II) chloride/Pyrimidyl directing group | Indole | 2-position | rsc.org |

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis is a classic and versatile method for preparing indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. nih.gove-journals.in To synthesize this compound via this route, a (4-bromo-2-chlorophenyl)hydrazine (B1275540) would be reacted with a suitable carbonyl compound, such as acetaldehyde (B116499) or pyruvic acid, followed by cyclization. The success of this method hinges on the availability and stability of the substituted phenylhydrazine precursor. smolecule.com Modifications to the traditional Fischer indole synthesis often involve optimizing reaction conditions, such as the choice of acid catalyst and solvent, to improve yields and purity. e-journals.inresearchgate.net

Nenitzescu Indole Synthesis and Related Methods

The Nenitzescu indole synthesis typically involves the reaction of a benzoquinone with a β-aminocrotonic ester to form 5-hydroxyindole (B134679) derivatives. wikipedia.orgresearchgate.net While the standard Nenitzescu reaction does not directly yield this compound, variations in the starting quinone and enamine can lead to different substitution patterns. researchgate.net For instance, employing a suitably substituted benzoquinone could potentially lead to the desired indole, although this specific application is not widely documented. The reaction mechanism involves a Michael addition followed by a nucleophilic attack and elimination. wikipedia.org

Precursor-Based Synthetic Routes

These strategies involve the synthesis of the target molecule from precursors that already contain a portion of the final structure, such as a substituted benzene (B151609) ring or a pre-formed indole core with different halogenation patterns.

Utilization of Substituted Anilines and Benzoic Acids

A common precursor-based approach starts with appropriately substituted anilines or benzoic acids. For example, a synthetic route to 5-bromo-6-chloro-3-indoxyl ester, a related compound, begins with 4-chloro-2-aminobenzoic acid. google.com This is first brominated to give 5-bromo-4-chloro-2-aminobenzoic acid. This intermediate then undergoes a nucleophilic substitution with sodium chloroacetate (B1199739) to form N-(4-bromo-5-chloro-2-carboxyphenyl)glycine, which is subsequently cyclized and decarboxylated to form the indole ring system. google.com

Another documented synthesis starts from 2,4-dichlorobenzoic acid, which is brominated, and then subjected to an Ullmann condensation with glycine. The resulting N-(4-bromo-5-chloro-2-carboxyphenyl)glycine is then cyclized to the indole. google.com A similar strategy involves the synthesis of 6-bromo-2-arylindoles starting from 2-iodobenzoic acid. This precursor undergoes regioselective bromination, followed by a Curtius rearrangement to form 2-iodo-5-bromoaniline, which can then be further elaborated into the desired indole. researchgate.net

| Starting Material | Key Intermediates | Final Product (Related) | Reference |

| 4-Chloro-2-aminobenzoic acid | 5-Bromo-4-chloro-2-aminobenzoic acid, N-(4-bromo-5-chloro-2-carboxyphenyl)glycine | 5-Bromo-6-chloro-3-indoxyl ester | google.com |

| 2,4-Dichlorobenzoic acid | 5-Bromo-2,4-dichlorobenzoic acid, N-(4-bromo-5-chloro-2-carboxyphenyl)glycine | 1-Acetyl-5-bromo-6-chloro-3-indoleethyl ester | google.com |

| 2-Iodobenzoic acid | 2-Iodo-5-bromoaniline | 6-Bromo-2-arylindoles | researchgate.net |

Synthesis from Related Halogenated Indole Intermediates

It is also possible to synthesize this compound from other halogenated indole intermediates. For example, a Suzuki coupling reaction can be used to introduce an aryl group at the 5-position of a 5-bromo-6-chloro-indole precursor. acs.org While this specific example leads to a 5-aryl derivative, it demonstrates the feasibility of modifying existing halogenated indoles.

Another approach could involve the synthesis of a di-halogenated indole, such as 4,6-dibromoindole, followed by a selective dehalogenation or a halogen exchange reaction to replace one of the bromine atoms with chlorine. However, controlling the regioselectivity of such reactions can be challenging.

Advanced Synthetic Techniques and Catalysis

Modern synthetic organic chemistry offers a powerful toolkit for the construction of complex molecules like this compound. Advanced techniques, particularly those employing metal catalysis, provide efficient and selective routes to this and related indole structures.

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental for carbon-carbon and carbon-heteroatom bond formation. eie.gr For di-halogenated substrates like this compound, the differential reactivity of the C-Br and C-Cl bonds can be exploited for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in typical palladium-catalyzed cross-coupling reactions. researchgate.net

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. acs.org It is a vital tool for creating conjugated and rigid molecular structures. acs.org While specific examples for the direct Sonogashira coupling of this compound are not extensively detailed in the provided results, the methodology is broadly applicable to bromo-indoles. acs.orgnih.gov For instance, a room-temperature, copper-free Sonogashira coupling of 4-bromo-1H-indole has been achieved with high yield (87%) in 6 hours using a [DTBNpP]Pd(crotyl)Cl precatalyst. acs.orgnih.gov This suggests that similar conditions could be adapted for the selective coupling at the C-6 bromine position of this compound. The Sonogashira reaction is a cornerstone in medicinal chemistry for synthesizing complex intermediates. acs.orgnih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. nih.govsmolecule.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govsmolecule.com Research has shown that chloroindoles are excellent substrates for Suzuki-Miyaura coupling, reacting efficiently with phenylboronic acid in the presence of a palladium catalyst and a suitable base. nih.gov For di-halogenated systems, selective coupling is achievable. For example, in the synthesis of 4,6-substituted α-carbolines from a protected 4-chloro-6-bromo-pyrido[2,3-b]indole, the more reactive C-6 bromine position was selectively functionalized using a Suzuki-Miyaura coupling. researchgate.net This principle of selective reactivity is directly applicable to this compound.

Table 1: Comparison of Metal-Catalyzed Cross-Coupling Reactions for Halogenated Indoles

| Reaction | Typical Substrates | Catalyst System | Key Features |

|---|---|---|---|

| Sonogashira Coupling | Aryl/vinyl halides, terminal alkynes | Palladium complex (e.g., [DTBNpP]Pd(crotyl)Cl), often with a copper co-catalyst | Forms C(sp²)-C(sp) bonds; enables synthesis of alkynyl-indoles. acs.orgnih.gov |

| Suzuki-Miyaura Coupling | Aryl/vinyl halides, organoboron compounds | Palladium catalyst (e.g., Pd(OAc)₂/PCy₃), base (e.g., K₃PO₄) | Forms C-C bonds; high functional group tolerance; allows for selective reaction at the more reactive halogen site. researchgate.netnih.gov |

| Heck Reaction | Aryl halides, alkenes | Palladium catalyst (e.g., Pd(OAc)₂) | Forms a substituted alkene by coupling with an aryl halide; regioselectivity can be controlled by ligands. semanticscholar.orgresearchgate.net |

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. eie.grresearchgate.net The presence of electron-withdrawing groups on the aryl halide can enhance the reaction rate. researchgate.net While a direct Heck reaction on this compound is not specified, studies on related bromo-indoles demonstrate its feasibility. For example, the Heck reaction of 4-bromo-1-methyl-1H-indole with tert-butyl acrylate (B77674) has been reported. semanticscholar.org Ligands can play a crucial role in controlling the regioselectivity of the Heck reaction with indole substrates. semanticscholar.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a green chemistry approach that can significantly accelerate reaction rates, improve yields, and lead to cleaner product formation. univpancasila.ac.idnih.gov The use of microwave irradiation can be particularly beneficial for the synthesis of heterocyclic compounds like indoles. univpancasila.ac.idmdpi.comresearchgate.net In the context of synthesizing precursors or analogues, microwave heating has been employed to drive reactions to completion in minutes rather than hours. For instance, the synthesis of novel thiazolocarbazoles from bromo-carbazole precursors was achieved by heating at 200°C for 10 minutes under microwave irradiation. tandfonline.com This technology could potentially be applied to various steps in the synthesis of this compound to enhance efficiency.

Chemo- and Regioselective Synthesis Strategies

The presence of two different halogen atoms on the indole ring of this compound presents an opportunity for chemo- and regioselective functionalization. The inherent difference in reactivity between the C-Br and C-Cl bonds under palladium catalysis allows for stepwise modifications. researchgate.net As previously mentioned, the C-6 bromine is generally more susceptible to oxidative addition to a palladium(0) catalyst than the C-4 chlorine. researchgate.net This allows for selective cross-coupling reactions at the C-6 position while leaving the C-4 chloro substituent intact for subsequent transformations. This stepwise approach is crucial for building molecular complexity in a controlled manner. researchgate.net

Scale-Up Considerations and Process Optimization for this compound Synthesis

Transitioning a synthetic route from the laboratory to a larger, industrial scale introduces a new set of challenges that require careful process optimization. For the synthesis of this compound and its derivatives, several factors must be considered.

One of the primary concerns is the cost and availability of starting materials and reagents. For example, a practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a related heterocyclic compound, was developed starting from the inexpensive 2,6-dichlorobenzonitrile. mdpi.com This highlights the importance of selecting economical starting points for a scalable process.

The optimization of reaction conditions is also critical. This includes minimizing the use of expensive catalysts, finding the optimal solvent and temperature, and simplifying purification procedures. For instance, in the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, the protocol was successfully demonstrated on a hundred-gram scale without the need for column chromatography, which is often a bottleneck in large-scale production. mdpi.com

Furthermore, safety and environmental considerations become paramount on a larger scale. The choice of solvents and reagents should favor those with lower toxicity and environmental impact. Process safety assessments are necessary to identify and mitigate any potential hazards associated with the reaction, such as exothermic events or the handling of hazardous materials.

Chemical Reactivity and Mechanistic Studies of 6 Bromo 4 Chloro 1h Indole

Substitution Reactions

Substitution reactions are fundamental to modifying the core structure of 6-bromo-4-chloro-1H-indole. These can be broadly categorized into nucleophilic substitutions, targeting the halogenated positions on the benzene (B151609) ring, and electrophilic substitutions, which occur on the electron-rich indole (B1671886) ring system.

The chlorine and bromine atoms attached to the benzene portion of the indole are susceptible to nucleophilic substitution, a reaction class that allows for their replacement with a variety of functional groups. evitachem.com This reactivity is crucial for the derivatization of the indole core. Although the C-Br bond is generally more reactive than the C-Cl bond in nucleophilic aromatic substitution, the specific reaction conditions, including the choice of catalyst, nucleophile, and solvent, can influence the regioselectivity and efficiency of the substitution.

Studies on similar halogenated indoles, such as 6-bromo-1H-indol-4-ol, demonstrate that the bromine at the C6 position can be displaced by various nucleophiles. For instance, reactions with sodium methoxide, ammonia (B1221849) (with a copper catalyst), or sodium azide (B81097) can yield the corresponding 6-methoxy, 6-amino, and 6-azido derivatives. These transformations typically require controlled conditions, such as elevated temperatures and the use of catalysts, to proceed effectively. The presence of both bromine and chlorine on the this compound scaffold allows for potential sequential or selective substitutions, enabling the synthesis of complex molecules. evitachem.com

Table 1: Examples of Nucleophilic Aromatic Substitution on a Related Halogenated Indole

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Sodium Methoxide | NaOMe/MeOH, reflux, 6 hr | 6-Methoxy-1H-indol-4-ol | Demonstrates substitution of bromine with a methoxy (B1213986) group. |

| Ammonia | NH₃/EtOH, 100°C, 12 hr | 6-Amino-1H-indol-4-ol | Requires a CuI catalyst for the substitution. |

| Sodium Azide | NaN₃/DMF, 80°C, 8 hr | 6-Azido-1H-indol-4-ol | Shows high regioselectivity for the C6 position. |

The indole ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution, typically at the C3 position of the pyrrole (B145914) ring. masterorganicchemistry.com The electronic properties of the existing substituents—the electron-withdrawing halogen atoms at C4 and C6—influence the regioselectivity of these reactions. While these halogens deactivate the benzene ring towards electrophilic attack, the pyrrole ring remains the more reactive site.

Common electrophilic substitution reactions include nitration, halogenation, and cyanation. mdpi.com For example, the cyanation of an indole derivative can be achieved using reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) with a Lewis acid catalyst, which introduces a nitrile group regioselectively at the C3 position. mdpi.com Similarly, nitration (using HNO₃/H₂SO₄) or further halogenation (using Cl₂/AcOH) on related substituted indoles has been shown to occur preferentially on the electron-rich ring.

Table 2: Representative Electrophilic Aromatic Substitution Reactions on Indole Systems

| Reaction Type | Reagents/Conditions | Major Product Type | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitro-indole derivative | |

| Halogenation | Cl₂/AcOH, RT | 3-Chloro-indole derivative | |

| Cyanation | NCTS, BF₃·OEt₂, 1,2-dichloroethane, 100°C | 3-Cyano-indole derivative | mdpi.com |

Derivatization Reactions

Beyond substitution, this compound can be derivatized through reactions targeting the indole nitrogen and the pyrrole ring, or by serving as a building block for more intricate polycyclic systems.

The nitrogen atom of the indole ring possesses a lone pair of electrons and can act as a nucleophile, making it a prime site for alkylation and acylation reactions. organic-chemistry.org N-alkylation is commonly performed using alkyl halides in the presence of a base, while N-acylation can be achieved with acyl chlorides or anhydrides. semanticscholar.org These reactions are crucial for introducing a wide variety of substituents onto the indole nitrogen, which can significantly alter the molecule's properties and serve as a handle for further transformations. For instance, N-substitution of pyrrole, a related heterocycle, with alkyl halides or sulfonyl chlorides can be achieved with high regioselectivity. organic-chemistry.org

The pyrrole portion of the indole is a key site for functionalization. C-H activation and functionalization strategies have emerged as powerful tools for modifying this ring. acs.orgsci-hub.se Palladium-catalyzed reactions, for example, can achieve regioselective alkylation at the C2 position (adjacent to the NH group) with primary alkyl bromides. organic-chemistry.org Furthermore, directing groups at the C3 position can steer C-H arylation to the C4 position. acs.org In some cases, these reactions can trigger domino sequences, such as a C4-arylation followed by the migration of a C3-acetyl group to the C2-position, demonstrating the complex reactivity of the indole core. acs.org

This compound is a valuable precursor for the synthesis of complex, fused polycyclic indole analogues. google.com The halogen atoms provide synthetic handles for intramolecular cyclization reactions, often catalyzed by transition metals like palladium. organic-chemistry.org For example, 2-(2-bromoaryl)-1-aryl-1H-indoles can be converted into indolo[1,2-f]phenanthridines through a Pd-catalyzed intramolecular direct C-H arylation. organic-chemistry.org Multicomponent cascade reactions, also often palladium-catalyzed, can construct N-fused polycyclic indoles from simpler precursors in a single step. rsc.org These advanced synthetic strategies allow for the rapid assembly of structurally diverse and complex heterocyclic systems from halogenated indole building blocks. google.com

Ring Transformations and Rearrangements Involving the Indole Core

While specific studies on the ring transformations of this compound are not extensively documented, the reactivity of the indole nucleus in related systems allows for the prediction of plausible rearrangement pathways. These transformations, which involve the expansion or contraction of the heterocyclic ring system, are of significant interest for the synthesis of novel molecular frameworks.

One of the most well-documented ring transformations of indoles is the one-carbon ring expansion to form quinolines. This can be achieved through various methods, including the Ciamician-Dennstedt rearrangement, which traditionally uses haloforms under basic conditions. nih.govacs.org More modern approaches utilize carbene or carbenoid precursors under milder conditions, offering greater functional group tolerance. nih.govrsc.orgrsc.org For instance, photochemically or thermally generated chlorocarbenes from sources like arylchlorodiazirines can react with N-substituted indoles to yield quinolinium salts. nih.govacs.org The reaction proceeds via the formation of a halocyclopropane intermediate, followed by a fragmentation cascade. nih.govresearchgate.net The electronic nature of the substituents on the indole ring can influence the course of these reactions. In the case of this compound, the electron-withdrawing nature of the halogen atoms might impact the nucleophilicity of the indole and the stability of any charged intermediates.

Catalytic methods for ring expansion have also been developed. Cationic palladium(II) complexes, for example, can catalyze the ring-expanding reaction of indoles to provide access to seven-membered azaheterocycles like dibenzoazepine analogues. acs.org This process involves a nucleophilic addition and a β-N elimination cascade to open the indole's heteroaromatic core, followed by a regioselective recyclization. acs.org The presence of halogen substituents, such as those in this compound, is often well-tolerated in such transformations. scispace.com

Ring contraction of the indole nucleus is a less common but synthetically valuable transformation. Strategies for ring contraction often involve rearrangement or extrusion of a small molecule from a larger ring system. rsc.orgntu.ac.uk For instance, late-stage ring contraction of a fused indole has been utilized to create spiro-cyclobutane structures, highlighting the utility of this approach in improving synthetic efficiency. rsc.orgntu.ac.uk Another example involves the conversion of quinoline (B57606) N-oxides and N-amides to indoles through the deletion of a carbon atom. d-nb.info

The following table summarizes plausible ring transformation reactions applicable to the this compound core based on transformations reported for other indole derivatives.

| Transformation Type | General Reaction | Potential Product from this compound | Key Intermediates/Conditions |

|---|---|---|---|

| One-Carbon Ring Expansion | Indole to Quinoline | Substituted 7-Bromo-5-chloroquinoline | Halocyclopropane intermediate; Carbene precursors (e.g., from chlorodiazirines) nih.govacs.org |

| Catalytic Ring Expansion | Indole to Dibenzoazepine analogue | Substituted Dibenzo[b,f]azepine | Cationic Palladium(II) catalysis; Nucleophilic addition/β-N elimination cascade acs.org |

| Ring Contraction | Fused Indole to Spiro-cyclobutane | Spirocyclic derivative of 6-Bromo-4-chloro-oxindole | Late-stage rearrangement rsc.orgntu.ac.uk |

Reaction Mechanism Elucidation (e.g., transition states, intermediates)

The elucidation of reaction mechanisms provides a deeper understanding of the chemical behavior of molecules like this compound. While specific mechanistic studies for this compound are scarce, computational and experimental investigations into the reactions of other indoles offer valuable insights into plausible transition states and intermediates.

Computational studies, often employing density functional theory (DFT), have been instrumental in mapping the potential energy surfaces of indole reactions. For instance, in the iridium-catalyzed asymmetric hydrogenation of indoles, DFT calculations have helped to elucidate the catalytic cycle, identifying key intermediates such as Ir(III)-dihydride species and highlighting the role of a protonated indole substrate in an outer-sphere reduction mechanism. chinesechemsoc.org Such studies reveal that direct hydride transfer to a neutral, unactivated indole has a high energy barrier due to the loss of aromaticity. chinesechemsoc.org

In the context of ring expansion reactions, such as the Ciamician-Dennstedt rearrangement, computational studies have investigated the stereochemistry of the initial cyclopropanation step and the subsequent electrocyclic ring opening. acs.org These studies suggest that the barrier for the ring-opening of the initially formed cyclopropane (B1198618) intermediate can be surprisingly low, even for pathways that might be considered forbidden by classical orbital symmetry rules, due to factors like homoaromatic stabilization. acs.org

The table below presents hypothetical intermediates and transition states for reactions involving this compound, based on established mechanisms for related indole chemistry.

| Reaction Type | Plausible Intermediate for this compound | Plausible Transition State | Mechanistic Notes |

|---|---|---|---|

| Electrophilic Aromatic Substitution (e.g., Nitration) | C3-nitro-6-bromo-4-chloro-1H-indolium cation (sigma complex) | Transition state leading to the formation of the sigma complex | The electron-withdrawing halogens likely decrease the reaction rate compared to unsubstituted indole. |

| One-Carbon Ring Expansion (Ciamician-Dennstedt type) | 7-Bromo-5-chloro-1a,7b-dihydro-1H-cyclopropa[c]quinoline | Transition state for the electrocyclic ring opening of the cyclopropane intermediate | The reaction proceeds via a halocyclopropane intermediate which undergoes fragmentation. nih.govresearchgate.net |

| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) | Organopalladium(II) intermediate (e.g., indol-3-ylpalladium species) | Transition state for oxidative addition or reductive elimination | The halogen atoms provide reactive sites for cross-coupling reactions. |

Applications in Medicinal Chemistry and Drug Discovery of 6 Bromo 4 Chloro 1h Indole Derivatives

Role as a Synthetic Building Block for Biologically Active Compounds

The 6-Bromo-4-chloro-1H-indole core serves as a versatile template for the generation of complex molecules with significant therapeutic potential. The presence of halogen atoms at the 4 and 6 positions offers strategic points for chemical modification, enabling the synthesis of a diverse library of derivatives. evitachem.comchemicalbook.com These modifications can be crucial for optimizing the pharmacological profile of the resulting compounds.

The bromine atom, in particular, is amenable to various cross-coupling reactions, such as the Suzuki and Sonogashira reactions, allowing for the introduction of a wide range of substituents. This flexibility is instrumental in structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to enhance its potency and selectivity. researchgate.netdntb.gov.ua For instance, the bromine atom can be substituted to introduce different aryl or heterocyclic moieties, leading to compounds with altered biological activities. dntb.gov.ua

Furthermore, the indole (B1671886) nitrogen can be readily alkylated or acylated, providing another avenue for diversification. researchgate.netnih.gov This allows for the attachment of various side chains, which can influence the compound's solubility, metabolic stability, and target-binding affinity. The synthesis of several potent enzyme inhibitors has been achieved by modifying the indole nitrogen of 6-bromoindole (B116670) derivatives. researchgate.netdntb.gov.uanih.gov

Pharmacological Activities of Derivatives

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, highlighting their potential in drug discovery.

Derivatives of this compound have shown significant promise as antimicrobial and antibacterial agents. evitachem.comontosight.ai The indole scaffold itself is a known pharmacophore in many antimicrobial compounds. nih.govrjptonline.org The introduction of bromine and chlorine atoms can enhance this intrinsic activity. nih.gov

One of the key mechanisms by which these derivatives exert their antibacterial effect is through the inhibition of efflux pumps. nih.gov Efflux pumps are proteins in bacteria that actively transport antibiotics out of the cell, leading to multidrug resistance (MDR). nih.govresearchgate.netnih.gov By inhibiting these pumps, this compound derivatives can restore the efficacy of existing antibiotics. Several studies have identified indole-containing compounds as potent efflux pump inhibitors, particularly against the NorA efflux pump in Staphylococcus aureus. nih.gov For example, certain indole derivatives have been shown to potentiate the activity of antibiotics like ciprofloxacin. nih.gov

Furthermore, research has focused on synthesizing indole derivatives that can disrupt bacterial biofilm formation, another mechanism of antibiotic resistance. mdpi.com

The anticancer potential of this compound derivatives has been extensively investigated. evitachem.comontosight.ai The indole nucleus is a common feature in many natural and synthetic anticancer agents. researchgate.netrsc.orgnih.gov The antiproliferative effects of these compounds are often attributed to their ability to induce apoptosis (programmed cell death) and inhibit tumor growth.

Structure-activity relationship studies have revealed that the substitution pattern on the indole ring plays a crucial role in determining the anticancer potency. For instance, the presence of a bromine atom at the 6-position has been associated with enhanced anticancer activity. researchgate.net Derivatives of 6-bromoindole have been shown to inhibit various signaling pathways involved in cancer progression, such as the PI3K signaling pathway. researchgate.net

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| Brassinin | Human colon cancer cells | Inhibits cell growth by arresting the cell cycle at the G1 phase. | researchgate.net |

| 2,2-bis(6-bromo-3-indolyl) ethylamine | Various tumor cell lines | Good anticancer activity. | researchgate.net |

This table is for illustrative purposes and does not represent an exhaustive list.

Derivatives of this compound have also demonstrated significant antiviral properties, particularly against the Human Immunodeficiency Virus (HIV). evitachem.com The indole scaffold is a key component of several approved antiviral drugs. rjptonline.org

Research has shown that certain 6-bromo-indole derivatives can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov NNRTIs are a class of antiretroviral drugs that bind to and inhibit the activity of reverse transcriptase, an enzyme that is essential for HIV replication. For example, indolylarylsulfone derivatives bearing a 6-bromo substituent have shown potent inhibitory activity against wild-type HIV-1. nih.gov

Furthermore, some indole derivatives have been investigated as inhibitors of HIV integrase, another crucial enzyme for viral replication. nih.gov

The anti-inflammatory potential of this compound derivatives has also been a subject of research. evitachem.comontosight.ai Chronic inflammation is implicated in a wide range of diseases, making the development of novel anti-inflammatory agents a significant therapeutic goal.

The mechanism of action for the anti-inflammatory effects of these derivatives is believed to involve the modulation of various inflammatory pathways. Indole compounds can influence the production of pro-inflammatory mediators and the activity of enzymes involved in the inflammatory response. evitachem.com

Derivatives of this compound have been studied as inhibitors of various enzymes, highlighting their potential for targeted therapeutic interventions. ontosight.ai

A notable area of research is the inhibition of bacterial cystathionine (B15957) γ-lyase (bCSE). researchgate.netdntb.gov.uanih.gov This enzyme is crucial for the production of hydrogen sulfide (B99878) (H2S) in pathogenic bacteria, which contributes to their survival and antibiotic resistance. researchgate.netdntb.gov.uanih.gov Several 6-bromoindole-based inhibitors of bCSE have been developed, which have been shown to enhance the sensitivity of bacteria to antibiotics. researchgate.netdntb.gov.uanih.gov

Another area of investigation is the inhibition of phosphatases. medchemexpress.com Phosphatases are enzymes that play critical roles in cellular signaling pathways. Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate (B84403) is a commonly used substrate in phosphatase assays. medchemexpress.com Derivatives of this compound could potentially act as inhibitors of specific phosphatases, offering a therapeutic approach for diseases characterized by aberrant phosphatase activity.

Table 2: Enzyme Inhibition by Selected this compound Derivatives

| Derivative | Target Enzyme | Biological Effect | Reference |

|---|---|---|---|

| (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) | Bacterial cystathionine γ-lyase (bCSE) | Enhances sensitivity of bacteria to antibiotics. | researchgate.netdntb.gov.uanih.gov |

| 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2) | Bacterial cystathionine γ-lyase (bCSE) | Enhances sensitivity of bacteria to antibiotics. | researchgate.netdntb.gov.uanih.gov |

| Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate | Phosphatases | Substrate for phosphatase assays. | medchemexpress.com |

This table is for illustrative purposes and does not represent an exhaustive list.

Receptor Binding Modulation

Derivatives of the this compound scaffold have shown significant activity in modulating various biological receptors, a cornerstone of modern pharmacology. The specific halogenation pattern influences the molecule's ability to interact with receptor binding sites, leading to agonistic, antagonistic, or allosteric effects.

One area of investigation involves the cannabinoid receptors. Studies on indole-based allosteric modulators for the Cannabinoid CB1 receptor have indicated that substitutions at the C5 position of the indole ring are well-tolerated. For instance, a chloro group at this position could be replaced with a bromo substituent without losing activity, suggesting that the 6-bromo-4-chloro substitution pattern could be compatible with activity at this receptor. nih.gov

Furthermore, research into agonists for the 5-hydroxytryptamine type 6 (5-HT6) receptor, a target for central nervous system disorders, has highlighted the importance of halogen substituents on the indole ring. bohrium.com Structure-activity relationship (SAR) studies on a series of 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles revealed that halogen substituents such as chloro or bromo at the 5-position of the indole were essential for potent agonist properties. nih.gov These findings underscore the critical role of the halogen atoms in achieving high-affinity binding to the 5-HT6 receptor. bohrium.comnih.gov

Indole derivatives have also been developed as positive allosteric modulators for the metabotropic glutamate (B1630785) receptor subtype 2 (mGluR2), which is implicated in various neurological and psychiatric disorders. google.com Additionally, complex indole sulfonamides, such as 5-Bromo-N-(4-chloro-3-(trifluoromethyl)phenyl)-1-(cyclopropanecarbonyl)indoline-6-sulfonamide, have been identified as inhibitors of the 5-hydroxytryptamine receptor, further demonstrating the versatility of the substituted indole core in receptor modulation. cymitquimica.com In the context of enzyme modulation, the 6-chloro atom of an indole derivative was found to bind within a buried lipophilic pocket of AMP-activated protein kinase (AMPK), contributing to a significant increase in potency. acs.org

Antiparasitic Activity (e.g., antimalarial)

The search for new antiparasitic agents, particularly for diseases like malaria, is a global health priority due to rising drug resistance. mdpi.com Indole derivatives have emerged as a promising class of compounds in this area.

Investigations into N-acetamide indole derivatives have identified them as a novel antimalarial scaffold that targets the Plasmodium falciparum ATP4 (PfATP4) protein. nih.gov A synthetic pathway starting from 6-bromoindole was developed to create a library of analogues for SAR studies. These studies measured the in vitro activity against the drug-sensitive 3D7 strain of P. falciparum. nih.gov

Similarly, other research has focused on synthesizing new series of 2-alkyl 1-alkyl 5-chloro-3-substituted-1H-indole-carboxylates and testing their antimalarial activity against Plasmodium falciparum. iosrphr.org While many monoindole derivatives have shown limited activity, bisindole and trisindole sulfonamides have demonstrated more promising results against multidrug-resistant strains of P. falciparum, with IC₅₀ values in the low micromolar range. acs.org For example, the most potent compound in one study, a bisindole with a 4-methoxy substitution, had an IC₅₀ value of 2.79 μM. acs.org

Conversely, not all modifications lead to improved activity. In a study on bisindolylcyclobutenediones, bromo substitution at the 6-position of one of the indole rings was found to reduce the antiplasmodial effect. mdpi.com This highlights the nuanced role of substituent placement in determining antiparasitic efficacy. The this compound scaffold is also related to naturally occurring marine compounds like (Z)-5-((6-bromo-1H-indol-3-yl)methylene)-hydantoin, which has shown antiproliferative activity. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into viable drug candidates. For derivatives of this compound, SAR investigations have provided valuable insights into how specific structural modifications influence biological activity.

In the development of antimalarial N-acetamide indoles, a clear SAR was established. The studies involved synthesizing various 6-substituted indole derivatives and evaluating their potency. The data revealed that the nature of the substituent at the 6-position of the indole ring significantly impacts the antimalarial activity. nih.gov

| Compound | R² Substituent at 6-Position | EC₅₀ (μM) |

|---|---|---|

| Example 1 | Bromo | >10 |

| Example 2 | 4-(N-methyl)pyrazole | 0.05 |

| Example 3 | Phenyl | 0.12 |

| Example 4 | 2-Thienyl | 0.08 |

Data adapted from research on N-acetamide indoles targeting PfATP4. nih.gov The table illustrates how replacing the bromo group at the 6-position with various aryl and heteroaryl groups can significantly enhance antimalarial potency.

In a different context, SAR studies of 6-chloro-1H-indole derivatives as inhibitors of 15-lipoxygenase-1 (15-LOX-1) showed that the indole N-H is important for binding, likely through hydrogen bond formation. nih.gov Methylation of this nitrogen resulted in a significant loss of activity. Furthermore, an ethyl acetate (B1210297) substitution at the 2-position was found to be critical for binding to the enzyme. nih.gov

SAR studies on 5-HT6 receptor agonists also demonstrated the importance of the indole N-H group, which should remain unsubstituted for potent agonism. nih.gov These studies confirmed that halogen substituents like chloro or bromo at the 5-position are essential for high affinity. bohrium.comnih.gov

Drug Design and Rational Drug Development Strategies

The this compound scaffold serves as a valuable starting point for rational drug design. This process often involves structure-based design, where knowledge of the target's three-dimensional structure guides the synthesis of more potent and selective inhibitors.

One successful strategy is "Substitution Oriented fragment Screening (SOS)," which uses fragment-based screening focused on specific heterocycles like indoles with diverse substitution patterns. nih.gov This approach led to the identification of 6-chloro-1H-indole-2-ethyl acetate as a micromolar inhibitor of 15-LOX-1, providing a novel, well-defined starting point for further optimization. nih.gov

Structure-based drug design has also been applied to develop inhibitors for Trypanosoma cruzi CYP51, an essential enzyme in the parasite that causes Chagas disease. nih.gov In these efforts, the indole ring served as a key scaffold, which was modified to improve binding affinity, metabolic stability, and selectivity over human enzymes. nih.gov The development of AMPK activators for diabetic nephropathy provides another example, where an initial indazole hit was optimized to a more potent 6-chloro-indole derivative, PF-06409577, through a process of lead optimization and structure-based design. acs.org

The unique electronic properties imparted by the halogen atoms in compounds like sodium (2S,3S,4S,5R,6S)-6-((5-bromo-4-chloro-1H-indol-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate make them attractive intermediates for creating derivatives with enhanced pharmacokinetic properties, for example in the development of antiviral drugs. chemshuttle.com

Exploration of this compound as a Pharmacophore

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. The indole ring system is widely recognized as a "privileged scaffold" or a "highly potent pharmacophore" because it can bind to multiple receptors with high affinity. researchgate.net

The this compound structure itself can be considered a key pharmacophoric element. For example, this compound-2-carboxylic acid has been suggested as a potential lead compound for developing new antibacterial or antifungal agents. smolecule.com The specific arrangement of the bromo and chloro atoms on the benzene (B151609) portion of the indole ring creates a distinct electrostatic and steric profile that can be exploited for specific receptor targeting.

This scaffold has been incorporated into more complex molecules to create hybrid pharmacophores. An example is the combination of a 6-bromo-indole-2,3-dione with a 4-(7-chloro-4-quinolyl)piperazine moiety, merging features of two different pharmacologically active classes. molaid.com Similarly, complex sulfonamide derivatives containing a bromo- and chloro-substituted indole core are designed with the indole acting as a central pharmacophore to interact with biological targets. cymitquimica.com The discovery of a tricyclic indoline, derived from a bromo-indole precursor, that resensitizes MRSA to antibiotics further illustrates how this core can be elaborated into novel therapeutic agents. nih.gov

Biochemical and Biological Research Applications

Substrates for Enzyme Assays (e.g., phosphatase assays)

There is no significant evidence in peer-reviewed literature to suggest that 6-Bromo-4-chloro-1H-indole itself is used as a direct substrate for enzyme assays. This role is famously filled by its phosphorylated isomer, 5-bromo-4-chloro-3-indolyl phosphate (B84403) (BCIP) . medchemexpress.com BCIP is a widely used chromogenic substrate for detecting alkaline phosphatase activity. cosmosscholars.com The enzyme cleaves the phosphate group, leading to the formation of an indigo (B80030) dye, which produces a distinct colorimetric signal. cosmosscholars.comsmolecule.com

Probes for Biological Pathway Investigations

The use of this compound as a direct probe for investigating biological pathways is not documented. While derivatives of halogenated indoles can be developed into pharmacologically active agents that modulate biological pathways, the parent compound is typically a starting material for such synthesis. evitachem.com For instance, research on related structures like 6-bromo-4-chloroquinoline-2-carboxaldehyde (B1285048) indicates its use in studying biological pathways, but this is a different heterocyclic system.

Studies of Protein-Ligand Interactions

Direct studies of protein-ligand interactions involving this compound are not prominent in the literature. Such studies are more common for its derivatives, which are designed to interact with specific biological targets like enzymes or receptors. evitachem.com For example, derivatives of the related 5-bromo-6-chloro-1H-indole have been utilized in research settings that include the study of protein-ligand interactions. medchemexpress.com

Glycobiology Research Applications

The field of glycobiology heavily relies on chromogenic and fluorogenic substrates to detect glycosidase activity. However, these substrates are glycosylated derivatives, not the parent indole (B1671886). Glycosides of the 5-bromo-4-chloro isomer, such as 5-Bromo-4-chloro-1H-indol-3-yl β-D-xylopyranoside and 5-bromo-4-chloro-3-indolyl α-D-mannopyranoside, are noted for their applications in glycobiology research. medchemexpress.comcymitquimica.comtargetmol.com Upon hydrolysis by a specific glycosidase, the indolyl moiety is released, leading to the formation of a colored precipitate. rsc.org There is no corresponding evidence for the direct use of this compound in this context.

Chromogenic Applications and Diagnostic Potential

The chromogenic properties that are invaluable for diagnostics are a hallmark of the oxidative dimerization of indoxyl derivatives, which are generated by enzymatic cleavage. rsc.org This process is well-established for substrates derived from 5-bromo-4-chloro-3-indol-ol , such as X-Gal and BCIP, which produce a vibrant blue/purple precipitate used in countless molecular biology techniques, including blue-white screening, immunohistochemistry, and western blotting. smolecule.comwikipedia.org The specific substitution pattern on the indole ring, such as 5-bromo-4-chloro, is critical for the color of the resulting dye. rsc.org There is no literature to support that this compound possesses the same utility as a direct chromogenic reporter.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 6-Bromo-4-chloro-1H-indole by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR: The ¹H NMR spectrum of a related compound, 1-acetyl-5-bromo-6-chloro-3-indoleethyl ester, shows distinct signals that can be extrapolated to understand the proton environment in this compound. For instance, the aromatic protons on the indole (B1671886) ring typically appear as singlets or doublets in the downfield region of the spectrum. In the case of the acetylated and esterified analog, signals at δ 8.65 (s, 1H, H-2), 7.80 (s, 1H, H-4), and 7.75 (s, 1H, H-7) were observed in CDCl₃. google.com For this compound, one would expect characteristic shifts for the protons at positions 2, 3, 5, and 7, influenced by the electron-withdrawing effects of the bromine and chlorine atoms.

¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. In a similar compound, 1-acetyl-5-bromo-6-chloro-3-indoleethyl ester, the carbon signals were assigned, which helps in predicting the chemical shifts for this compound. google.com The presence of the bromine and chlorine atoms significantly influences the chemical shifts of the attached carbons and adjacent carbons in the benzene (B151609) ring portion of the indole structure. For comparison, in 5-bromo-4-chloro-2-aminobenzoic acid, a precursor, the carbon attached to bromine (C-5) and the carbon attached to chlorine (C-4) show distinct resonances. google.com

Below is a table summarizing typical NMR data for a related bromo-chloro indole derivative, which can serve as a reference for interpreting the spectra of this compound.

| Nucleus | Chemical Shift (δ) in ppm (Solvent) | Multiplicity | Assignment |

| ¹H | 8.65 (CDCl₃) | s | H-2 |

| ¹H | 7.80 (CDCl₃) | s | H-4 |

| ¹H | 7.75 (CDCl₃) | s | H-7 |

| ¹³C | 167.69 (DMSO-d₆) | - | C=O |

| ¹³C | 151.23 (DMSO-d₆) | - | C-2 |

| ¹³C | 137.79 (DMSO-d₆) | - | C-4 |

| ¹³C | 135.37 (DMSO-d₆) | - | C-6 |

| ¹³C | 117.13 (DMSO-d₆) | - | C-3 |

| ¹³C | 110.34 (DMSO-d₆) | - | C-1 |

| ¹³C | 103.98 (DMSO-d₆) | - | C-5 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) results in a characteristic isotopic pattern in the mass spectrum, which is a definitive indicator of the presence of these halogens. For instance, a related bromo-chloro substituted pyridol[2,3-b]indole showed a clear molecular ion peak in EI-MS, which aided in its identification. rsc.org For this compound, the expected molecular ion peaks would correspond to the various combinations of its bromine and chlorine isotopes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. Key expected absorptions include the N-H stretching vibration of the indole ring, typically in the range of 3200-3500 cm⁻¹, and C-H stretching vibrations of the aromatic ring. The C=C stretching vibrations of the indole ring are expected in the 1600–1450 cm⁻¹ region. The C-Cl and C-Br stretching vibrations will appear in the fingerprint region at lower wavenumbers. For example, in a related compound, 1-acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate (B1210297), the IR spectrum was recorded using a KBr wafer technique. nih.gov

Chromatographic Techniques for Purity and Analysis (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for its analysis in complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the components of a sample. bldpharm.comavantorsciences.com A suitable reversed-phase HPLC method can be developed to determine the purity of this compound, with the compound showing a characteristic retention time under specific chromatographic conditions (e.g., mobile phase composition, flow rate, and column type).

Theoretical and Computational Chemistry Studies of 6 Bromo 4 Chloro 1h Indole

Theoretical and computational chemistry provide powerful tools for understanding the molecular properties and potential applications of 6-Bromo-4-chloro-1H-indole. These methods allow for the investigation of its electronic structure, reactivity, and interactions with biological targets, guiding further experimental research and development.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies

The synthesis of 6-bromo-4-chloro-1H-indole and its derivatives is a key area of ongoing research. While classical methods like the Fischer and Bartoli indole (B1671886) syntheses provide foundational routes, newer methodologies are being explored to improve efficiency, yield, and functional group tolerance. arxiv.orgmdpi.com

Future research is likely to focus on:

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom, in particular, is an excellent handle for reactions like Suzuki-Miyaura and Stille couplings, enabling the introduction of various aryl, heteroaryl, or alkyl groups to build molecular complexity. rsc.org The tolerance of these reactions to the chloro-substituent is a notable advantage.

C-H Activation/Functionalization: Direct functionalization of the indole's C-H bonds offers a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. Developing selective C-H activation protocols for the dihalogenated indole core is a promising frontier.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can reduce reaction times, improve yields, and enhance safety and scalability for the synthesis of this compound derivatives. chim.it Microwave-assisted synthesis, for instance, has been shown to improve yields for related heterocyclic compounds to over 80% while drastically cutting reaction times. chim.it

Discovery of New Biological Activities

Indole and its derivatives are well-established as "privileged structures" in medicinal chemistry, known for their wide spectrum of biological activities. mdpi.combldpharm.com Derivatives of halogenated indoles have shown significant promise as anticancer, antimicrobial, and anti-inflammatory agents. chim.itwikipedia.org

Emerging research is focused on exploring novel therapeutic applications for derivatives of this compound.

Table 1: Investigated Biological Activities of Related Halogenated Indole Scaffolds

| Biological Activity | Derivative Type / Related Compound | Key Findings | Reference Index |

|---|---|---|---|

| Anticancer | Indole-tetrazole coupled amides | Inhibition of tubulin polymerization and cytotoxic effects on cancer cell lines. | chemshuttle.com |

| Antibacterial (Anti-MRSA) | 3-Substituted-1H-imidazol-5-yl-1H-indoles | Identified potent growth inhibitors against methicillin-resistant Staphylococcus aureus (MRSA). | researchgate.net |

| Antifungal | 6-bromo-4-ethoxyethylthio quinazoline | Showed high antifungal activities against various plant pathogenic fungi. | nih.gov |

| Ion Channel Modulation | Dimeric 6-bromo-2-mercaptotryptamine (BrMT) analogs | Substitution of bromo with chloro had little effect on the potency of inhibiting voltage-gated K+ channels. | lookchem.com |

| Enzyme Inhibition | 6-bromoindole-based inhibitors | Inhibition of bacterial cystathionine (B15957) γ-lyase (bCSE), which can enhance the sensitivity of bacteria to antibiotics. | researchgate.net |

Future studies will likely investigate this scaffold's potential in modulating new biological targets, including kinases, proteases, and specific receptors involved in a range of human diseases. The distinct electronic properties conferred by the two halogens can influence binding affinities and lead to the discovery of highly potent and selective agents. wikipedia.org

Development of Prodrugs and Targeted Therapies

A significant challenge in cancer treatment is the lack of selectivity of chemotherapeutic agents, which often leads to severe side effects. researchgate.net Prodrugs—inactive molecules that are converted into active drugs within the body, ideally at the target site—offer a powerful strategy to overcome this limitation. researchgate.netbeilstein-journals.org

The this compound scaffold is a suitable candidate for the development of prodrugs. For example, a phosphate (B84403) prodrug of an indole derivative has been developed to act as a vascular disrupting agent in cancer models. chemshuttle.com Another strategy involves creating glutathione (B108866) (GSH)-responsive prodrugs, which can be selectively activated in the tumor microenvironment where GSH levels are often elevated. chemshuttle.com

Advanced targeted therapy approaches include:

Antibody-Directed Enzyme Prodrug Therapy (ADEPT): An antibody-enzyme conjugate is targeted to a tumor-specific antigen. A systemically administered, non-toxic prodrug is then selectively activated at the tumor site. beilstein-journals.org

Gene-Directed Enzyme Prodrug Therapy (GDEPT): A gene encoding a prodrug-activating enzyme is delivered to cancer cells, followed by the administration of the prodrug. beilstein-journals.org

The this compound core could be incorporated into novel prodrugs designed for these strategies, potentially leading to more effective and less toxic cancer treatments.

Applications in Materials Science (e.g., organic semiconductors, photonic materials)

The application of indole derivatives extends beyond medicine into the realm of materials science. wikipedia.org Their unique electronic and photophysical properties make them attractive building blocks for advanced organic materials. bldpharm.comnih.gov

Organic Semiconductors: Halogenated organic molecules are of significant interest for use in organic field-effect transistors (OFETs). lookchem.com Introducing electron-withdrawing groups like halogens can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which is crucial for creating stable n-type (electron-transporting) semiconductor materials. The ordered, crystalline structures adopted by many indole derivatives further support their potential in organic electronics. researchgate.net

Photonic and Optical Materials: Indole derivatives are known to possess interesting photophysical properties and are used in the design of photoswitches and molecules with nonlinear optical (NLO) activity. arxiv.orgbldpharm.com The presence of a π-conjugated system in the indole ring is key to these properties. arxiv.org The specific halogen substituents on the this compound ring can be used to fine-tune the electronic structure and, consequently, the absorption and emission properties for applications in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. nih.gov

Integration with High-Throughput Screening and Combinatorial Chemistry

The discovery of new drugs and materials is increasingly driven by high-throughput screening (HTS) of large compound libraries. Combinatorial chemistry provides the means to rapidly generate these extensive libraries from a central molecular scaffold. mdpi.com

The this compound structure is exceptionally well-suited for combinatorial library synthesis. The bromine and chlorine atoms provide two distinct, chemically addressable points for diversification. Using parallel synthesis techniques, a vast number of derivatives can be created by reacting the parent indole with a wide array of building blocks via reactions like palladium-catalyzed couplings. mdpi.com

This approach allows for the systematic exploration of the chemical space around the this compound core. By screening these libraries, researchers can efficiently identify "hits"—compounds with desired biological activity or material properties—and establish structure-activity relationships (SAR) to guide further optimization.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 6-Bromo-4-chloro-1H-indole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves halogenation of indole precursors. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions can introduce substituents, as seen in analogous bromo-chloro-indole derivatives . Critical parameters include:

- Solvent system : PEG-400:DMF (2:1) enhances reaction efficiency by stabilizing intermediates .

- Catalyst loading : 1.0–1.3 equivalents of CuI ensures complete conversion .

- Purification : Flash column chromatography with gradients of ethyl acetate/hexane (70:30 to 100%) removes unreacted azides and alkynes .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are key spectral features interpreted?

- Methodological Answer :

- ¹H NMR : Look for aromatic protons (δ 7.1–7.3 ppm) and substituent-dependent splitting patterns. For example, a doublet (J = 2.0 Hz) at δ 7.14 ppm indicates a brominated indole proton .

- ¹³C NMR : Halogenated carbons appear at δ 110–135 ppm. Chloro substituents deshield adjacent carbons by ~5 ppm compared to bromo groups .

- HRMS : Molecular ion peaks (e.g., [M+H]+ at m/z 385.0461) confirm molecular weight .

Q. What crystallization techniques are recommended for obtaining single crystals suitable for X-ray diffraction studies?

- Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMF or acetonitrile) promotes crystal growth. Pre-saturating the solution with inert gases minimizes oxidation. For halogenated indoles, cryocrystallography at 100 K enhances data resolution by reducing thermal motion .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when synthesizing derivatives of this compound?

- Methodological Answer : Contradictions often arise from tautomerism or rotational isomers. Strategies include:

- Variable-temperature NMR : Identify dynamic processes by observing signal coalescence at elevated temperatures (e.g., 40–60°C) .

- Deuterated solvents : Use CDCl₃ to simplify splitting patterns and assign substituent positions unambiguously .

- 2D NMR (COSY, HSQC) : Correlate proton and carbon shifts to confirm regioselectivity in electrophilic substitutions .

Q. What strategies improve refinement metrics (e.g., R-factors) in X-ray crystallography of halogenated indoles?

- Methodological Answer :

- SHELXL refinement : Use anisotropic displacement parameters for heavy atoms (Br, Cl) and constrain hydrogen atoms with HFIX commands .

- Twinned data handling : In SHELXL, apply TWIN/BASF commands for pseudo-merohedral twinning, common in halogenated compounds due to dense packing .

- OLEX2 integration : Combine SHELX-refined data with OLEX2’s graphical tools to validate hydrogen bonding and π-stacking interactions .

Q. How do bromo and chloro substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Electronic effects : Bromo groups (σₚ = 0.23) are better leaving groups than chloro (σₚ = 0.11), favoring Suzuki-Miyaura couplings at the 6-position .

- Steric hindrance : The 4-chloro substituent directs electrophiles to the 5-position, verified by NOE correlations in NOESY spectra .

- Mechanistic validation : Use DFT calculations (e.g., Gaussian) to model transition states and predict regioselectivity in palladium-catalyzed reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。